1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride is a chemical compound with the molecular formula C22H32ClNO3 and a molecular weight of 399.95 g/mol. This compound is classified as a tertiary amine and is often associated with pharmaceutical applications due to its structural similarity to beta-blockers, which are used in the treatment of cardiovascular diseases. The compound's systematic name reflects its complex structure, which includes a phenoxy group and an amino group, indicating potential biological activity.
This compound can be sourced from various chemical suppliers and databases, including PubChem, which lists it under the CID 3057507. It is classified primarily as a pharmaceutical intermediate or active pharmaceutical ingredient (API) with potential applications in drug development. Its classification also extends to being a hydrochloride salt, enhancing its solubility and stability in formulations.
The synthesis of 1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity.
The molecular structure of 1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride can be represented using various notations:
CC(C(C1=CC=C(C=C1)OCC)N(CCCCC1=CC=CC=C1)C(=O)C)C
InChI=1S/C22H32ClNO3/c1-16(14-19-8-6-7-9-20(19)21(23)24)12-13-22(25)15-17(2)18(3)10-11-4-5/h6-9,14,16,18H,10-12,19H2,1-5H3,(H,23,24)/t18-/m0/s1
The structure features a central propanol backbone connected to a phenoxy group and an amine substituent, indicative of its potential pharmacological activity.
The compound may participate in various chemical reactions typical for tertiary amines and phenolic compounds:
These reactions are critical for understanding how this compound may behave in biological systems or during synthetic processes.
The mechanism of action for 1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride is likely related to its interaction with adrenergic receptors. Similar compounds have been shown to act as beta-blockers by:
Further studies would be necessary to elucidate the precise interactions at the molecular level.
Key physical properties include:
Chemical properties include:
These properties are essential for determining suitable applications in pharmaceutical formulations.
1-(4-(2-Methoxyethyl)phenoxy)-3-((4-phenylbutyl)amino)-2-propanol hydrochloride has potential applications in:
Its unique structure may also lend itself to modifications leading to novel therapeutic agents.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3